イオベルソル

概要

説明

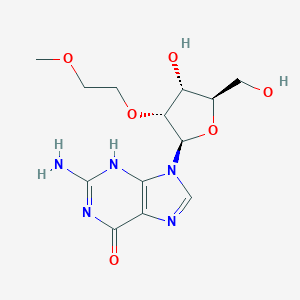

Ioversol is an iodinated contrast agent used in X-ray imaging, computed tomography (CT), and magnetic resonance imaging (MRI). It is a non-ionic, low osmolar, and hydrophilic radiographic contrast agent. It is an organic iodinated compound that is composed of a hydrophilic backbone, which consists of a polyoxyethylene chain, and a hydrophobic iodinated moiety. It is used to enhance the visibility of internal organs, vessels, and tissues in diagnostic imaging. Ioversol is a safe and effective contrast agent, with a low incidence of adverse reactions and a high level of patient comfort.

科学的研究の応用

動脈内投与

イオベルソルは、血管構造の視認性を高めるために、動脈内(IA)処置で一般的に使用されます。 系統的レビューによると、イオベルソルのIA投与後の過敏反応(HSR)や造影後急性腎障害(PC-AKI)などの有害事象(ADR)の発生率は、他のヨード造影剤(ICM)と同等であることが示されています 。IA投与後の透析の必要性はまれであり、イオベルソルはこれらの処置において良好な安全性プロファイルを示しています。

神経毒性研究

イオベルソルが脳の神経炎症と酸化ストレスに及ぼす影響に関する研究が行われています。 ラットを用いた研究では、イオベルソルがミクログリアの炎症性活性化と酸化ストレスを誘導することが示され、これは造影剤誘発脳症(CIE)の病因に寄与する可能性があります 。これは、イオベルソルは画像診断に効果的であるだけでなく、神経炎症反応を研究するための貴重なツールとしても役立つことを示唆しています。

造影剤誘発脳症(CIE)

イオベルソルは、血管造影後のまれではあるが潜在的に深刻な合併症であるCIEに関与していることが示唆されています。 研究では、イオベルソルがCIEにつながる可能性のある神経炎症過程の引き金となる役割を調査しており、この状態の病因に関する洞察を提供し、処置後の神経機能のモニタリングの重要性を強調しています 。

急性腎障害(AKI)のモニタリング

イオベルソル投与後のPC-AKIの発生率は、特に糖尿病や慢性腎臓病(CKD)などの既往症を持つ人々において、重要な研究分野です。 研究では、PC-AKIの発生率は様々であることが報告されており、研究対象集団の異質性を反映していますが、全体的に発生率は他のICMと同等です 。この研究は、イオベルソルの腎臓の安全性プロファイルの理解を深め、臨床的判断を支援します。

小児画像診断

イオベルソルの小児における使用に関するデータは限られていますが、1つの研究では、冠動脈造影後の小児におけるPC-AKIの発生率は12%、ADRの発生率は0.09%であると報告されました 。これは、小児集団におけるイオベルソルの安全性と有効性を評価するための、さらなる適切な設計の研究が必要であることを示しています。

癌研究におけるpHマッピング

イオベルソルは、化学交換飽和移動(CEST)磁気共鳴画像法(MRI)において、癌モデルにおける細胞外pH(pHe)を測定するために使用されてきました。 この応用は、癌研究において重要な意義を持ちます。なぜなら、この方法により、腫瘍にしばしば存在する酸性環境を非侵襲的に検出することができ、これは癌代謝の1つの特徴です 。

作用機序

Target of Action

Ioversol is a non-ionic compound with a tri-iodinated benzene ring used as a contrast dye in diagnostic procedures . The primary targets of Ioversol are the vessels and anatomical structures in the path of the flow of the contrast medium . The iodine atoms in Ioversol absorb X-rays more efficiently than surrounding tissues, creating a clear contrast between different structures and fluids within the body .

Mode of Action

Biochemical Pathways

It has been observed that ioversol can induce proinflammatory activation and oxidative stress in the brain via microglia activation . This suggests that Ioversol might indirectly influence inflammatory and oxidative stress pathways.

Pharmacokinetics

Ioversol is a highly soluble non-ionic iodinated contrast agent . After administration, it is cleared from the body primarily through renal excretion . In patients with a disrupted blood-brain barrier, ioversol accumulates in the interstitial space of the disrupted region .

Result of Action

The primary result of Ioversol’s action is the enhancement of radiographic images. It allows for the visualization of internal structures until significant hemodilution occurs . Ioversol administration can decrease cell viability of primarily cultured microglia and induce significant proinflammatory activation . Furthermore, Ioversol remarkably upregulates astrocytic aquaporin (AQP) 4 expression in the brain .

Action Environment

The action of Ioversol can be influenced by various environmental factors. For instance, the physicochemical properties (viscosity, osmolality) of modern iodinated contrast agents like Ioversol can vary based on their chemical structures (such as monomeric or dimeric), iodine contents, and their ionic or non-ionic characteristics . These properties can affect the pharmacokinetics, tolerability, and side effects of the agent .

Safety and Hazards

生化学分析

Biochemical Properties

The physicochemical properties of Ioversol, such as viscosity and osmolality, can vary based on its chemical structures (such as monomeric or dimeric), iodine contents, and its ionic or non-ionic characteristics . Ioversol’s properties determine its pharmacokinetics, tolerability, and side effects .

Cellular Effects

Ioversol has been observed to induce microglia proinflammatory activation and oxidative stress in rats . It decreases cell viability of primarily cultured microglia and induces significant proinflammatory activation . Furthermore, Ioversol remarkably upregulates astrocytic aquaporin (AQP) 4 expression in the rat’s brain .

Molecular Mechanism

The molecular mechanism of Ioversol involves direct and indirect induction of neuroinflammation and oxidative stress in the brain via microglia activation . This might contribute to the pathogenesis of contrast-induced encephalopathy (CIE) .

Temporal Effects in Laboratory Settings

MicroCT scanning indicated that the injected Ioversol was cleared from the rat’s brain within 25 minutes . Proinflammatory activated and significantly increased microglia were found in the rat occipital cortex at 1 day, and the number of blood vessel-associated microglia was still significantly higher at 3-day post-injection .

Dosage Effects in Animal Models

It is known that Ioversol administration can lead to significant proinflammatory activation and decreased cell viability of primarily cultured microglia .

Metabolic Pathways

It is known that most iodinated contrast agents, including Ioversol, are not possible to enter into an intact blood-brain barrier .

Transport and Distribution

It is known that Ioversol is cleared from the rat’s brain within 25 minutes after injection .

Subcellular Localization

It is known that Ioversol remarkably upregulates astrocytic aquaporin (AQP) 4 expression in the rat’s brain .

特性

IUPAC Name |

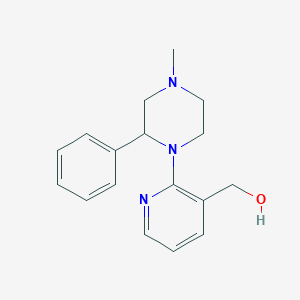

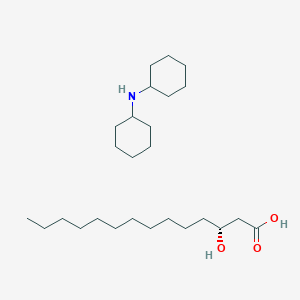

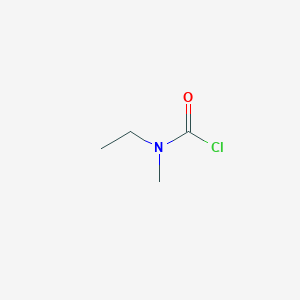

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)-(2-hydroxyethyl)amino]-2,4,6-triiodobenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24I3N3O9/c19-13-11(17(32)22-3-8(29)5-26)14(20)16(24(1-2-25)10(31)7-28)15(21)12(13)18(33)23-4-9(30)6-27/h8-9,25-30H,1-7H2,(H,22,32)(H,23,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDBBAQNWSUWGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045521 | |

| Record name | Ioversol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

807.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Water soluble | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Ioversol is a highly soluble non-ionic ionidated contrast agent. Intravascular injection of ioversol opacifies those vessels in the path of the flow of the contrast medium, allowing the radiographic visualization of the internal structures until significant hemodilution occurs. In imaging procedures, ioversol diffuses from the vascular to the extravascular space. In brains with an intact blood-brain barrier, this agent does not diffuse to the extravascular space. However, in patients with a disrupted blood-brain barrier, ioversol accumulates in the interstitial space of the disrupted region. As the product Optiray, ioversol enhances computed tomographic imaging through augmentation of radiographic efficiency with the degree of density enhancement directly related to the iodine content in an administered dose. | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

87771-40-2, 8771-40-2 | |

| Record name | Ioversol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87771-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioversol [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087771402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ioversol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ioversol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedicarboxamide, N1,N3-bis(2,3-dihydroxypropyl)-5-[(2-hydroxyacetyl)(2-hydroxyethyl)amino]-2,4,6-triiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOVERSOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RIB7X24K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

180-182°C | |

| Record name | Ioversol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09134 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-pyrazolo[3,4-b]pyridine](/img/structure/B29739.png)